2-Benzoyl-5-fluoropyridine
Overview
Description
2-Benzoyl-5-fluoropyridine is a chemical compound with the CAS Number: 1427379-15-4 and a molecular weight of 201.2 .
Synthesis Analysis
The synthesis of 2-Benzoyl-5-fluoropyridine could potentially involve the Suzuki–Miyaura coupling reaction . This reaction is widely applied in carbon–carbon bond-forming reactions and involves the use of organoboron reagents . Another method could involve the synthesis of 2-benzoylpyridine by one-step oxidization .Molecular Structure Analysis
The molecular structure of 2-Benzoyl-5-fluoropyridine can be represented by the InChI code: 1S/C12H8FNO/c13-10-6-7-11 (14-8-10)12 (15)9-4-2-1-3-5-9/h1-8H .Chemical Reactions Analysis
The Suzuki–Miyaura coupling reaction could be a potential chemical reaction involving 2-Benzoyl-5-fluoropyridine . This reaction involves the use of organoboron reagents and is known for its mild and functional group tolerant reaction conditions .Physical And Chemical Properties Analysis
2-Benzoyl-5-fluoropyridine is a powder that is stored at room temperature . It has a molecular weight of 201.2 . Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .Scientific Research Applications
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Medicinal Chemistry
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Organic Semiconductors
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Agricultural Chemistry
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Radiotherapy
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Synthesis of Fluorinated Pyridines
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Synthesis of Thiophene Derivatives
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Synthesis of Pyridothiadiazene 1,1-dioxides
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Synthesis of 3-Aminothiophene
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Commercial Use
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Synthesis of Pyridothiadiazene 1,1-dioxides
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Synthesis of 3-Aminothiophene
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Commercial Use
Future Directions
Fluorinated heterocyclic compounds, such as 2-Benzoyl-5-fluoropyridine, are constantly appearing in new molecular entities with various biological activities . The presence of fluorine atoms or a heterocyclic moiety in drug structures is a recurrent motif in medicinal chemistry . Therefore, the future directions of 2-Benzoyl-5-fluoropyridine could potentially involve further exploration of its biological activities and potential applications in drug development .
properties
IUPAC Name |
(5-fluoropyridin-2-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FNO/c13-10-6-7-11(14-8-10)12(15)9-4-2-1-3-5-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRDQDXRJYMTEFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzoyl-5-fluoropyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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